molecular formula C18H19N2O5- B14590935 3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate CAS No. 61111-59-9

3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate

Cat. No.: B14590935
CAS No.: 61111-59-9
M. Wt: 343.4 g/mol
InChI Key: LZRULQCWCUOLDE-UHFFFAOYSA-M
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Description

3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate is a complex organic compound featuring a cyclopentene ring, a benzyloxy group, and a diazonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate typically involves multiple stepsThe diazonium group is then introduced via diazotization, which involves the reaction of an amine with nitrous acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy amines .

Scientific Research Applications

3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. This compound may also interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzyloxy and diazonium groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research .

Properties

CAS No.

61111-59-9

Molecular Formula

C18H19N2O5-

Molecular Weight

343.4 g/mol

IUPAC Name

2-diazo-3-oxo-3-[1-[1-(phenylmethoxymethyl)cyclopent-2-en-1-yl]ethoxy]propanoate

InChI

InChI=1S/C18H20N2O5/c1-13(25-17(23)15(20-19)16(21)22)18(9-5-6-10-18)12-24-11-14-7-3-2-4-8-14/h2-5,7-9,13H,6,10-12H2,1H3,(H,21,22)/p-1

InChI Key

LZRULQCWCUOLDE-UHFFFAOYSA-M

Canonical SMILES

CC(C1(CCC=C1)COCC2=CC=CC=C2)OC(=O)C(=[N+]=[N-])C(=O)[O-]

Origin of Product

United States

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